rel-(3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one
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Overview
Description
rel-(3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one: is a bicyclic organic compound that features a fused pyrrolo-pyrrolidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a suitable diketone precursor followed by cyclization. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the cyclization step may require acidic or basic catalysts to facilitate ring closure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
rel-(3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines, and other nucleophiles under appropriate conditions (e.g., solvents like dichloromethane, temperatures ranging from room temperature to reflux conditions).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Functionalized derivatives with various substituents.
Scientific Research Applications
rel-(3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of rel-(3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate these targets, resulting in various biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- rel-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hydrochloride
- rel-4-Methyl-N-(((3aS,6aR)-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl)benzenesulfonamide
Uniqueness
rel-(3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H10N2O |
---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-2-one |
InChI |
InChI=1S/C6H10N2O/c9-6-1-4-2-7-3-5(4)8-6/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m1/s1 |
InChI Key |
LELWCGYOYKRSOE-UHNVWZDZSA-N |
Isomeric SMILES |
C1[C@@H]2CNC[C@@H]2NC1=O |
Canonical SMILES |
C1C2CNCC2NC1=O |
Origin of Product |
United States |
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